

# 3-Methoxypiperidin-2-one: A Versatile Chiral Building Block for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Methoxypiperidin-2-one**

Cat. No.: **B1359197**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.<sup>[1]</sup> The introduction of stereocenters onto this ring significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets. 3-Substituted piperidin-2-ones, also known as  $\delta$ -lactams, are particularly valuable chiral building blocks. They offer a constrained conformational framework and multiple functional handles for further synthetic elaboration.

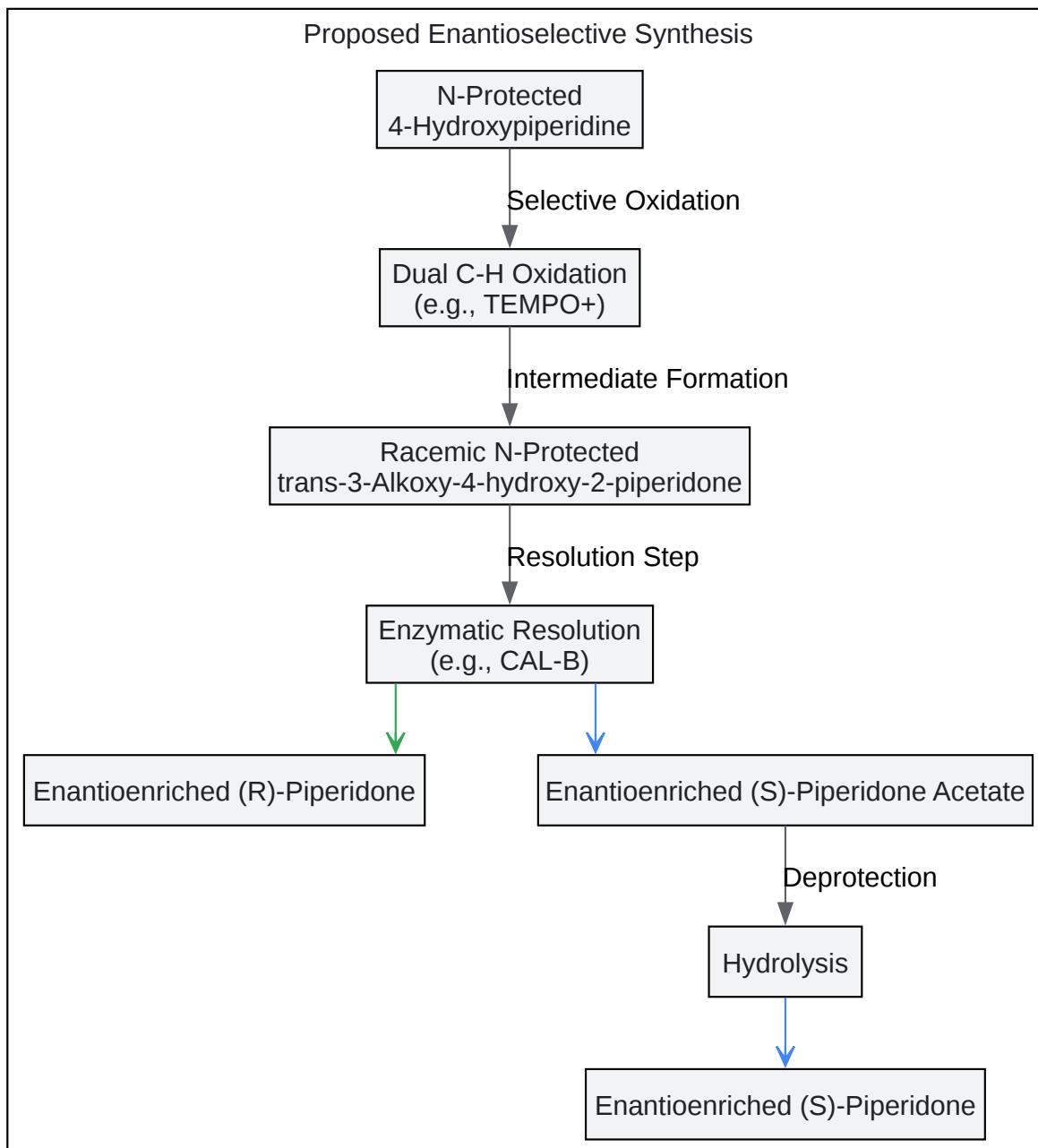
This technical guide focuses on **3-Methoxypiperidin-2-one**, a chiral heterocyclic compound with significant potential as a precursor in the synthesis of complex, biologically active molecules. While specific literature on **3-Methoxypiperidin-2-one** is limited, this document will draw upon established principles and data from closely related analogs, such as 3-methylpiperidin-2-one, to provide a comprehensive overview of its synthesis, properties, and potential applications.

## Physicochemical and Spectroscopic Data

Quantitative data for **3-Methoxypiperidin-2-one** (CAS: 25219-59-4) has been compiled from various sources. Spectroscopic data, being unavailable in the literature, is predicted based on the analysis of its structural analogs.

**Table 1: Physical and Chemical Properties**

| Property                 | Value                                          | Source                                  |
|--------------------------|------------------------------------------------|-----------------------------------------|
| CAS Number               | 25219-59-4                                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula        | C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub> | <a href="#">[2]</a>                     |
| Molecular Weight         | 129.16 g/mol                                   | <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point            | 280 °C at 760 mmHg                             | <a href="#">[2]</a> <a href="#">[3]</a> |
| Density                  | 1.06 g/cm <sup>3</sup>                         | <a href="#">[2]</a>                     |
| Refractive Index         | 1.461                                          | <a href="#">[2]</a>                     |
| Flash Point              | 123.1 °C                                       | <a href="#">[2]</a>                     |
| XLogP3                   | -0.1                                           | <a href="#">[2]</a>                     |
| PSA (Polar Surface Area) | 38.3 Å <sup>2</sup>                            | <a href="#">[2]</a>                     |


**Table 2: Predicted Spectroscopic Data**

| Spectrum Type          | Predicted Key Features                                                                                                                                                                                            |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H-NMR     | - -OCH <sub>3</sub> : Singlet, ~3.3-3.5 ppm- -CH(OMe)-: Multiplet, ~3.8-4.1 ppm- -NH-: Broad singlet, ~7.0-8.0 ppm- Ring CH <sub>2</sub> protons: Multiplets, ~1.8-3.5 ppm                                        |
| <sup>13</sup> C-NMR    | - C=O (Lactam): ~170-175 ppm- -CH(OMe)-: ~75-80 ppm- -OCH <sub>3</sub> : ~55-60 ppm- Ring CH <sub>2</sub> carbons: ~20-50 ppm                                                                                     |
| IR Spectroscopy        | - N-H stretch: ~3200 cm <sup>-1</sup> (broad)- C-H stretch (sp <sup>3</sup> ): ~2850-3000 cm <sup>-1</sup> - C=O stretch (Lactam): ~1650-1680 cm <sup>-1</sup> (strong)- C-O stretch: ~1080-1150 cm <sup>-1</sup> |
| Mass Spectrometry (EI) | - Molecular Ion [M] <sup>+</sup> : m/z 129- Key Fragments: m/z 98 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), m/z 70, m/z 59                                                                                           |

## Asymmetric Synthesis

While a specific, documented enantioselective synthesis for **3-Methoxypiperidin-2-one** is not readily available, a viable strategy can be adapted from methods used for other 3-alkoxy substituted lactams. A promising approach involves the chemo-enzymatic C-H oxidation of a suitably protected piperidine precursor, followed by enzymatic resolution. This method provides access to enantioenriched products under environmentally benign conditions.<sup>[4]</sup>

The logical workflow for this proposed synthesis is outlined below. It begins with the protection of a simple piperidine, followed by a selective, metal-free oxidation to install the required functionalities, and concludes with an enzymatic step to resolve the chiral centers.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the enantioselective synthesis of 3-alkoxypiperidin-2-ones.

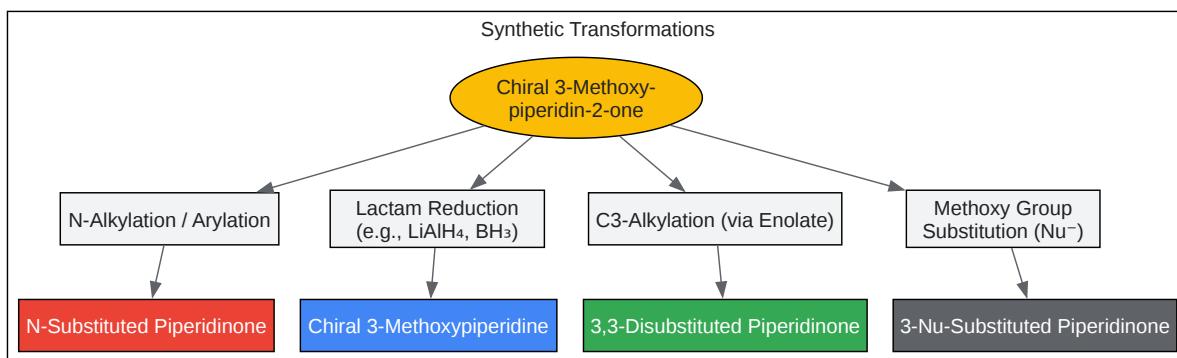
# Experimental Protocol: Asymmetric Synthesis of *trans*-3-Alkoxyamino-4-oxy-2-piperidones

This protocol is adapted from a method for synthesizing related 3-alkoxyamino-4-oxy-2-piperidones and serves as a template for accessing chiral **3-methoxypiperidin-2-one** analogs. [4]

- Dual C-H Oxidation:

- To a solution of N-benzyl-4-hydroxypiperidine (1.0 eq) in acetonitrile, add the alkoxyamine (1.2 eq) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 eq).
- Cool the mixture to 0 °C and add a solution of the oxidant (e.g., an oxoammonium salt) portion-wise over 30 minutes.
- Allow the reaction to stir at room temperature and monitor by TLC until completion.
- Quench the reaction with a saturated aqueous solution of  $\text{Na}_2\text{S}_2\text{O}_3$  and extract the aqueous phase with ethyl acetate.
- Dry the combined organic layers over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the racemic *trans*-3-alkoxyamino-4-hydroxy-2-piperidone.

- Enzymatic Resolution:


- Dissolve the racemic piperidone (1.0 eq) in a suitable organic solvent (e.g., dry toluene).
- Add *Candida antarctica* lipase B (CAL-B) and an acyl donor (e.g., vinyl acetate, 2.0 eq).
- Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by chiral HPLC.
- Once approximately 50% conversion is reached, filter off the enzyme and wash with the solvent.

- Concentrate the filtrate and separate the enantioenriched unreacted alcohol and the acetylated product by flash column chromatography.

## Applications as a Chiral Building Block

**3-Methoxypiperidin-2-one** is a versatile intermediate for constructing more complex molecular architectures. Its key functional groups—the lactam nitrogen, the carbonyl group, the C3 methoxy group, and the adjacent C-H bonds—provide multiple points for synthetic diversification. Its structural similarity to other biologically relevant piperidines makes it an attractive starting material for drug discovery programs, particularly those targeting central nervous system disorders.[3][5]

The diagram below illustrates the primary reaction pathways available for a generic 3-substituted piperidin-2-one, highlighting its utility as a versatile synthetic hub.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3-Methoxypiperidin-2-one [myskinrecipes.com]
- 4. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-2-Piperidone | 25219-59-4 [amp.chemicalbook.com]
- To cite this document: BenchChem. [3-Methoxypiperidin-2-one: A Versatile Chiral Building Block for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359197#3-methoxypiperidin-2-one-as-a-chiral-building-block]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)